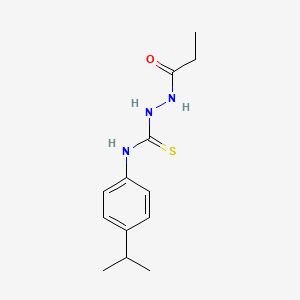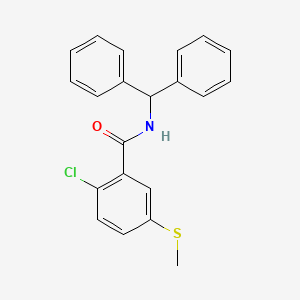
N-(4-isopropylphenyl)-2-propionylhydrazinecarbothioamide
Overview
Description
Hydrazinecarbothioamide derivatives are a class of organic compounds known for their diverse biological activities and chemical properties. These compounds serve as a basis for synthesizing a variety of chemical entities with potential antioxidant, anticancer, and antimicrobial properties.
Synthesis Analysis
The synthesis of hydrazinecarbothioamides typically involves the reaction of appropriate hydrazides with isothiocyanates under varying conditions to yield a range of derivatives. For example, Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides by reacting benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, further treated to obtain triazole derivatives with notable antioxidant activity (Barbuceanu et al., 2014).
Molecular Structure Analysis
The molecular and crystal structure of hydrazinecarbothioamide derivatives is characterized using spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography. These studies reveal the geometrical configuration and the electronic environment of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. For instance, Ramaiah et al. (2019) detailed the molecular structure of a synthesized N-ethylhydrazinecarbothioamide derivative using DFT methods and X-ray diffractometry, providing insights into its anticancer activity (Ramaiah et al., 2019).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, forming new derivatives with diverse biological activities. Their reactivity is often explored to synthesize compounds with enhanced or specific pharmacological properties. For example, the condensation of hydrazinecarbothioamides with aromatic aldehydes or ketones leads to the formation of compounds with potential biological activities.
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, are studied to understand their behavior in different environments. Shakeel et al. (2014) investigated the solubility of an N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide derivative in various solvents, providing crucial data for formulation development (Shakeel et al., 2014).
Scientific Research Applications
Solubility Studies
The solubility of related compounds, such as N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, has been extensively studied. These studies measure and correlate the solubility in various solvents across different temperatures. Understanding the solubility is crucial for formulation development in pharmaceutical industries, as it influences drug delivery and absorption rates (Shakeel, Bhat, & Haq, 2014).
Antioxidant Activity
Hydrazinecarbothioamides, such as those synthesized by Barbuceanu et al., exhibit antioxidant activities. These compounds have been tested using methods like the DPPH method to assess their effectiveness in neutralizing free radicals, which is significant in preventing oxidative stress-related diseases (Barbuceanu et al., 2014).
Corrosion Inhibition
Thiosemicarbazides, including similar compounds like 2-(2-aminophenyl)-N phenylhydrazinecarbothioamide, have been researched for their corrosion inhibition properties. These compounds are effective in preventing corrosion of metals in acidic environments, making them valuable in industrial applications, particularly in maintaining the integrity of metallic structures (Ebenso, Isabirye, & Eddy, 2010).
Chemosensory Applications
Hydrazinecarbothioamide derivatives have been used to develop optical probes for detecting metal ions. These compounds exhibit selective fluorescence changes upon interaction with specific ions, useful in environmental monitoring and chemical analysis (Shi et al., 2016).
Antifungal and Antioxidant Activities
Metal complexes of certain hydrazinecarbothioamides have demonstrated significant antifungal activities and free-radical-scavenging abilities. Such properties make them potential candidates for pharmaceutical applications, particularly in treating fungal infections and managing oxidative stress (Al-Amiery, Kadhum, & Mohamad, 2012).
Antimicrobial Activities
Research on N-(1-Adamantyl)carbothioamide derivatives has shown that these compounds possess potent antibacterial activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents, crucial in the fight against antibiotic-resistant bacteria (Al-Abdullah et al., 2015).
properties
IUPAC Name |
1-(propanoylamino)-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-12(17)15-16-13(18)14-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVMNOSYWTNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propanoyl-N-[4-(propan-2-yl)phenyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)
![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)
![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)
![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)
![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)
![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4628375.png)
![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)
![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)